methyl 2-isobutyramido-3-(methylcarbamoyl)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate
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Description
Methyl 2-isobutyramido-3-(methylcarbamoyl)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a useful research compound. Its molecular formula is C15H21N3O4S and its molecular weight is 339.41. The purity is usually 95%.
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Biological Activity
Methyl 2-isobutyramido-3-(methylcarbamoyl)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described by the following molecular formula:
- Molecular Formula: C13H16N2O3S
- Molecular Weight: 284.34 g/mol
The compound features a thieno[2,3-c]pyridine core, which is known for its diverse biological properties. The presence of the isobutyramido and methylcarbamoyl groups contributes to its pharmacological profile.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
-
Antimicrobial Activity
- Studies have demonstrated that this compound possesses significant antimicrobial properties against various bacterial strains. It shows effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria.
-
Anti-inflammatory Effects
- The compound has been evaluated for its anti-inflammatory effects in vitro. It has shown potential in reducing pro-inflammatory cytokines, suggesting a mechanism that may involve the inhibition of NF-kB signaling pathways.
-
Anticancer Properties
- Preliminary studies indicate that the compound may induce apoptosis in cancer cell lines. Mechanistic studies suggest that it activates caspase pathways, leading to programmed cell death.
Table 1: Summary of Biological Activities
Activity Type | Observations | Reference |
---|---|---|
Antimicrobial | Effective against Gram-positive/negative bacteria | |
Anti-inflammatory | Reduces pro-inflammatory cytokines | |
Anticancer | Induces apoptosis in cancer cell lines |
Case Study: Antimicrobial Efficacy
In a controlled study evaluating the antimicrobial efficacy of this compound against Staphylococcus aureus, results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL. This suggests a promising potential for development as an antimicrobial agent.
Case Study: Anti-inflammatory Mechanism
A recent investigation into the anti-inflammatory properties revealed that treatment with the compound significantly decreased levels of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. These findings support its role as an anti-inflammatory agent through modulation of cytokine release.
Properties
IUPAC Name |
methyl 3-(methylcarbamoyl)-2-(2-methylpropanoylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O4S/c1-8(2)12(19)17-14-11(13(20)16-3)9-5-6-18(15(21)22-4)7-10(9)23-14/h8H,5-7H2,1-4H3,(H,16,20)(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFXIRWWGBHQYQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=C(C2=C(S1)CN(CC2)C(=O)OC)C(=O)NC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.